1-tert-butyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1H-benzimidazol-5-amine
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Overview
Description
1-tert-butyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1H-benzimidazol-5-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a tert-butyl group and a dichlorophenylmethylidene moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-tert-butyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1H-benzimidazol-5-amine typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. One common synthetic route involves the condensation of 2,4-dichlorobenzaldehyde with 1-tert-butyl-1H-benzimidazol-5-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-tert-butyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1H-benzimidazol-5-amine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced benzimidazole products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole carboxylic acids, while reduction may produce benzimidazole amines.
Scientific Research Applications
1-tert-butyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1H-benzimidazol-5-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-tert-butyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1H-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-tert-butyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1H-benzimidazol-5-amine can be compared with other similar compounds, such as:
- tert-butyl 2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazole-5-carboxylate
- tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- N′1,N′2-bis((E)-3-(tert-butyl)-2-hydroxybenzylidene)oxalohydrazide
These compounds share structural similarities, such as the presence of tert-butyl groups and specific aromatic moieties. this compound is unique in its combination of a benzimidazole core with a dichlorophenylmethylidene group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17Cl2N3 |
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Molecular Weight |
346.2 g/mol |
IUPAC Name |
N-(1-tert-butylbenzimidazol-5-yl)-1-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C18H17Cl2N3/c1-18(2,3)23-11-22-16-9-14(6-7-17(16)23)21-10-12-4-5-13(19)8-15(12)20/h4-11H,1-3H3 |
InChI Key |
DYKYIXBDJKDHQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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